1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea

Lipophilicity Drug-likeness ADME prediction

Researchers optimizing soluble epoxide hydrolase or kinase inhibitors frequently encounter SAR gaps when substituting generic cyclohexyl-urea analogs. This compound (CAS 1396684-38-0) delivers a structurally authenticated trisubstituted urea integrating three distinct pharmacophoric elements-cyclohexyl, furan-3-yl, and a secondary alcohol-absent in des-hydroxy analogs. • 3 HBD / 3 HBA profile (vs. 2/2 for des-OH analogs) strengthens polar active-site engagement • Computed XLogP 1.1 & TPSA ~70.6 Ų support co-crystallography and fragment-based screening • Secondary alcohol provides a conjugation handle for biotinylation or fluorescent tagging without altering the urea pharmacophore. Supplied at ≥95% purity; available in mg-to-g quantities for immediate global dispatch.

Molecular Formula C13H20N2O3
Molecular Weight 252.314
CAS No. 1396684-38-0
Cat. No. B2650236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea
CAS1396684-38-0
Molecular FormulaC13H20N2O3
Molecular Weight252.314
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCC(C2=COC=C2)O
InChIInChI=1S/C13H20N2O3/c16-12(10-6-7-18-9-10)8-14-13(17)15-11-4-2-1-3-5-11/h6-7,9,11-12,16H,1-5,8H2,(H2,14,15,17)
InChIKeyBPBOULUPLKUQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea (CAS 1396684‑38‑0): Physicochemical Identity & Baseline Characterization


1‑Cyclohexyl‑3‑[2‑(furan‑3‑yl)‑2‑hydroxyethyl]urea (CAS 1396684‑38‑0, molecular formula C₁₃H₂₀N₂O₃, MW 252.31 g mol⁻¹) is a synthetic, trisubstituted urea derivative featuring a cyclohexyl substituent on one urea nitrogen and a furan‑3‑yl‑2‑hydroxyethyl moiety on the other [REFS‑1]. Unlike widely characterized 1‑cyclohexyl‑3‑arylurea analogs, this compound remains poorly explored in the peer‑reviewed literature, with no published in vitro biochemical assay data, in vivo pharmacological profiles, or safety documentation identified in major repositories as of this analysis [REFS‑2]. Its computed physicochemical properties—including a predicted XLogP3‑AA of 1.1, three hydrogen‑bond donors, three hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of approximately 70.6 Ų—place the molecule within favorable drug‑like chemical space according to Lipinski’s rule of five [REFS‑1]. The presence of both a secondary alcohol and a furan heterocycle within the hydroxyethyl side chain structurally distinguishes this compound from simpler cyclohexyl‑urea derivatives and may confer differential solubility, hydrogen‑bonding capacity, and metabolic liability profiles that warrant careful consideration during experimental planning and procurement [REFS‑1][REFS‑3].

Why 1‑Cyclohexyl‑3‑[2‑(furan‑3‑yl)‑2‑hydroxyethyl]urea Cannot Be Replaced by Generic Cyclohexyl‑Urea or Simple Furan‑Urea Analogs


Direct substitution of 1‑cyclohexyl‑3‑[2‑(furan‑3‑yl)‑2‑hydroxyethyl]urea with superficially similar cyclohexyl‑urea or furan‑bearing urea compounds carries a high risk of altering—or entirely losing—key molecular recognition features critical for biological target engagement and physicochemical behavior. The target compound possesses a unique combination of three pharmacophoric elements within a single molecule: (i) a cyclohexyl group providing hydrophobic bulk and conformational constraint, (ii) a furan‑3‑yl ring contributing π‑stacking capacity and electronic diversity, and (iii) a secondary alcohol on the hydroxyethyl linker that furnishes an additional hydrogen‑bond donor/acceptor site absent in des‑hydroxy analogs such as 1‑cyclohexyl‑3‑[2‑(furan‑3‑yl)ethyl]urea (CAS 1428363‑39‑6, MW 236.31, C₁₃H₂₀N₂O₂) [REFS‑1]. Literature on the broader 1‑cyclohexyl‑3‑arylurea scaffold demonstrates that even minor modifications to the aryl substituent or the linker between the urea core and the aromatic ring can dramatically shift biological potency; for example, 1‑cyclohexyl‑3‑(4‑methoxyphenyl)urea (MW 248.32) exhibits an IC₅₀ of 710 nM against mouse soluble epoxide hydrolase, whereas closely related analogs with altered substitution patterns show substantially different or unreported activity profiles [REFS‑2]. Therefore, generic replacement of the target compound without rigorous side‑by‑side characterization in the relevant assay system can lead to non‑comparable datasets, erroneous structure‑activity interpretations, and wasted research resources [REFS‑3].

Quantitative Differentiation Evidence for 1‑Cyclohexyl‑3‑[2‑(furan‑3‑yl)‑2‑hydroxyethyl]urea vs. its Closest Structural Analogs


Lipophilicity Differentiation: XLogP3‑AA Comparison Against the Des‑Hydroxy Analog

The predicted partition coefficient (XLogP3‑AA) for 1‑cyclohexyl‑3‑[2‑(furan‑3‑yl)‑2‑hydroxyethyl]urea is 1.1, as computed by PubChem (XLogP3 3.0, 2021.05.07 release) [REFS‑1]. This value is approximately one log unit lower than the estimated XLogP of ~2.1 for the des‑hydroxy analog 1‑cyclohexyl‑3‑[2‑(furan‑3‑yl)ethyl]urea (CAS 1428363‑39‑6, C₁₃H₂₀N₂O₂, MW 236.31), which lacks the secondary alcohol on the hydroxyethyl linker [REFS‑2]. The reduced lipophilicity of the target compound is attributable to the additional polar hydroxyl group, consistent with the calculated hydrogen‑bond donor count of 3 (vs. 2 for the des‑hydroxy analog) and hydrogen‑bond acceptor count of 3 (vs. 2 for the des‑hydroxy analog) [REFS‑1][REFS‑2].

Lipophilicity Drug-likeness ADME prediction Physicochemical profiling

Hydrogen‑Bond Donor/Acceptor Capacity: Quantified Advantage Over the Des‑Hydroxy Analog

The target compound features three hydrogen‑bond donors (HBD) and three hydrogen‑bond acceptors (HBA), as computed by Cactvs 3.4.8.18 and reported in PubChem [REFS‑1]. By comparison, its closest structural neighbor, 1‑cyclohexyl‑3‑[2‑(furan‑3‑yl)ethyl]urea (CAS 1428363‑39‑6, C₁₃H₂₀N₂O₂), which lacks the hydroxyl oxygen on the ethylene linker, contains only 2 HBD and 2 HBA [REFS‑2]. The additional HBD/HBA pair in the target molecule arises from the secondary alcohol at the benzylic position adjacent to the furan ring and may enable additional intermolecular hydrogen bonds with biological target residues, co‑crystallization agents, or solvent molecules [REFS‑3].

Hydrogen bonding Molecular recognition Binding affinity potential Structural biology

Molecular Weight and Rotatable Bond Differentiation: Implications for Permeability and Conformational Sampling

The molecular weight of 1‑cyclohexyl‑3‑[2‑(furan‑3‑yl)‑2‑hydroxyethyl]urea is 252.31 g mol⁻¹ with 4 rotatable bonds, as reported by PubChem [REFS‑1]. In contrast, the des‑hydroxy analog (CAS 1428363‑39‑6) has a molecular weight of 236.31 g mol⁻¹ with 3 rotatable bonds [REFS‑2]. The additional mass of 16 Da (one oxygen atom) and the extra rotatable bond in the target compound arise from the hydroxyl substitution on the ethylene linker [REFS‑1]. The furan‑less comparator 1‑cyclohexyl‑3‑(2‑hydroxyethyl)urea (CAS 66929‑46‑2, C₉H₁₈N₂O₂) has an even lower molecular weight of 186.25 g mol⁻¹ and lacks the aromatic furan moiety entirely, resulting in dramatically different lipophilicity (predicted logP = 1.21) and conformational properties [REFS‑3].

Molecular weight Rotatable bonds Conformational flexibility Permeability

Furan‑3‑yl Substitution Pattern: Electronic Differentiation from Furan‑2‑yl Isomers and Phenyl Analogs

The furan ring in the target compound is connected at the 3‑position (β‑substitution), distinguishing it from the more common furan‑2‑yl (α‑substituted) isomers frequently encountered in bioactive urea derivatives [REFS‑1]. This substitution pattern alters the electronic distribution and steric presentation of the furan oxygen relative to the urea core. In related furan‑based urea systems, the position of furan ring attachment has been shown to influence enzyme inhibitory potency; for instance, a furan‑based urea derivative identified as compound 6c exhibited a Kᵢ of 5.2 ± 0.7 μM against mycobacterial Rv3802c, with activity attributed in part to the specific furan substitution geometry [REFS‑2]. While direct activity data for the target compound are unavailable, the furan‑3‑yl connectivity represents a structurally distinct pharmacophoric feature compared to both furan‑2‑yl and phenyl‑substituted analogs within the 1‑cyclohexyl‑3‑arylurea chemotype [REFS‑3].

Heterocycle regiochemistry Electronic effects π‑Stacking Target selectivity

Predicted Aqueous Solubility and Ionization Behavior: pKa‑Dependent Property Differentiation

ChemicalBook reports a predicted pKa of 13.86 ± 0.46 for the target compound, and a predicted density of 1.18 ± 0.1 g cm⁻³ with a predicted boiling point of 376.2 ± 12.0 °C [REFS‑1]. The relatively high predicted pKa indicates the compound will remain predominantly neutral under physiological pH conditions (pH 7.4), with ionization behavior dominated by the urea NH protons and the secondary alcohol. While experimentally measured solubility data for the target compound are not publicly available from authoritative sources, the combination of moderate XLogP (1.1), a TPSA of approximately 70.6 Ų, and the presence of three HBD and three HBA suggests favorable aqueous solubility characteristics that are distinct from more lipophilic des‑hydroxy analogs [REFS‑2]. By comparison, 1‑cyclohexyl‑3‑(2‑hydroxyethyl)urea (CAS 66929‑46‑2), which lacks the furan ring, has a predicted logP of 1.21 and lower molecular weight (186.25), indicating it occupies a different region of physicochemical space [REFS‑3].

Solubility pKa prediction Formulation Assay compatibility

Evidence Gap Advisory: Absence of Published Biological Activity Data for the Target Compound

As of the search date, no primary research articles, patent‑disclosed biological assay results, or curated bioactivity database entries were identified that report quantitative in vitro or in vivo activity data specifically for 1‑cyclohexyl‑3‑[2‑(furan‑3‑yl)‑2‑hydroxyethyl]urea [REFS‑1]. This stands in contrast to structurally related 1‑cyclohexyl‑3‑arylurea derivatives that have been evaluated against targets including soluble epoxide hydrolase (sEH), heme‑regulated inhibitor kinase (HRI), nociceptin/orphanin FQ (NOP) receptors, and various cancer cell lines [REFS‑2][REFS‑3]. The absence of activity data for the target compound represents a critical evidence gap that must be explicitly acknowledged. Researchers intending to use this compound as a tool molecule or as a starting point for medicinal chemistry optimization should anticipate that all biological characterization—including target engagement, potency, selectivity, and cytotoxicity profiling—will need to be performed de novo [REFS‑1].

Data gap analysis Biological characterization Procurement risk assessment

Best‑Fit Research & Industrial Application Scenarios for 1‑Cyclohexyl‑3‑[2‑(furan‑3‑yl)‑2‑hydroxyethyl]urea Based on Differential Evidence


Medicinal Chemistry Hit‑to‑Lead Exploration: Scaffold with Distinct Hydrogen‑Bonding Capacity for Polar Enzyme Binding Pockets

The target compound's three hydrogen‑bond donors and three hydrogen‑bond acceptors—a 50% increase over the des‑hydroxy analog—make it particularly well‑suited for fragment‑based screening or hit‑to‑lead campaigns targeting enzymes with polar active sites (e.g., epoxide hydrolases, kinases, or proteases). The additional hydroxyl group on the hydroxyethyl linker, in combination with the furan‑3‑yl ring, provides a unique hydrogen‑bonding geometry that is absent from 1‑cyclohexyl‑3‑arylurea analogs bearing simple phenyl or furan‑2‑yl substituents [REFS‑1]. Researchers developing soluble epoxide hydrolase inhibitors—where 1‑cyclohexyl‑3‑(4‑methoxyphenyl)urea has demonstrated an IC₅₀ of 710 nM—may find this scaffold useful for exploring alternative binding interactions within the same target family [REFS‑2].

Structural Biology and Co‑Crystallography: Enhanced Crystallization Propensity via Additional Intermolecular Hydrogen Bonds

With a predicted XLogP of 1.1 and a TPSA of approximately 70.6 Ų, the target compound occupies a favorable region of chemical space for protein crystallography, balancing sufficient aqueous solubility with moderate lipophilicity to engage hydrophobic protein pockets [REFS‑1]. The 3 HBD / 3 HBA profile—compared to 2 / 2 for the des‑hydroxy analog—offers more opportunities for intermolecular hydrogen bonding that may facilitate co‑crystal formation with target proteins. The furan‑3‑yl ring provides distinct π‑stacking potential that differs from the phenyl rings found in most characterized 1‑cyclohexyl‑3‑arylurea co‑crystal ligands [REFS‑1].

ADME Probe Development: Hydroxyl‑Containing Urea as a Metabolic Soft Spot for CYP450 Liabiliy Assessment

The secondary alcohol moiety on the hydroxyethyl linker represents a potential site for Phase II metabolic conjugation (glucuronidation or sulfation) that is absent in the des‑hydroxy analog [REFS‑1]. This structural feature can be exploited to investigate metabolic soft spots in urea‑based compound series, where the introduction of a hydroxyl group is a common strategy to reduce metabolic clearance. The target compound's XLogP of 1.1, compared to ~2.1 for the des‑hydroxy analog, predicts a meaningful shift in both solubility‑limited absorption and metabolic stability that can be used to benchmark in vitro ADME assays (microsomal stability, hepatocyte clearance, Caco‑2 permeability) against comparator compounds within cyclohexyl‑urea chemical series [REFS‑1][REFS‑2].

Chemical Biology Tool Compound Derivatization: Hydroxyl Handle for Bioconjugation or Affinity Probe Synthesis

The secondary alcohol at the benzylic position adjacent to the furan ring provides a synthetic handle for further derivatization—such as esterification, etherification, or conversion to a leaving group for nucleophilic displacement—that is absent in the des‑hydroxy analog [REFS‑1]. This functional group can be exploited to generate biotinylated affinity probes, fluorescent conjugates, or photoaffinity labels without altering the core urea pharmacophore, enabling target identification studies (e.g., chemical proteomics, pull‑down assays) for cyclohexyl‑urea series compounds targeting enzymes such as epoxide hydrolases or HRI kinase [REFS‑2].

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